molecular formula C15H10N2O B8473519 2-Pyridin-3-ylquinoline-3-carbaldehyde

2-Pyridin-3-ylquinoline-3-carbaldehyde

Cat. No.: B8473519
M. Wt: 234.25 g/mol
InChI Key: WMHBAZXQUNCUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridin-3-ylquinoline-3-carbaldehyde is a sophisticated bifunctional chemical scaffold that incorporates both quinoline and pyridine heterocycles, making it a valuable intermediate for researchers in medicinal chemistry and drug discovery. The quinoline-3-carbaldehyde core is a recognized privileged structure in anticancer agent development . This template is found in clinical drugs and investigational compounds that act through diverse mechanisms, including topoisomerase inhibition, kinase inhibition, and induction of apoptosis . Furthermore, the aldehyde functional group provides a highly reactive handle for synthetic elaboration. It is commonly used to form hydrazone, acylhydrazone, and sulfonylhydrazone derivatives, which are known to exhibit pronounced cytotoxic properties against various human tumor cell lines . The additional pyridin-3-yl substituent at the 2-position of the quinoline ring can be leveraged to modulate the compound's electronic properties, lipophilicity, and binding interactions with biological targets, potentially leading to enhanced potency and selectivity. Researchers can utilize this compound to build novel hybrid molecules aimed at targeting specific kinases, such as PIM-1 kinase, or to explore new chemical space in the search for inhibitors of tubulin polymerization and other oncological targets . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions.

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

2-pyridin-3-ylquinoline-3-carbaldehyde

InChI

InChI=1S/C15H10N2O/c18-10-13-8-11-4-1-2-6-14(11)17-15(13)12-5-3-7-16-9-12/h1-10H

InChI Key

WMHBAZXQUNCUOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3=CN=CC=C3)C=O

Origin of Product

United States

Preparation Methods

General Reaction Framework

The Suzuki–Miyaura coupling between halogenated quinoline-3-carbaldehydes and pyridin-3-ylboronic acid is the most widely employed method. The reaction typically involves:

  • Catalyst : Pd(PPh₃)₄, (dppf)PdCl₂, or PdCl₂(PPh₃)₂.

  • Base : Cs₂CO₃, K₂CO₃, or Na₂CO₃.

  • Solvent : Water/1,4-dioxane, DMF, or DME/ethanol.

  • Temperature : 80–110°C.

Example Protocol ():

  • Reactants :

    • 2-Bromoquinoline-3-carbaldehyde (1.0 equiv).

    • Pyridin-3-ylboronic acid (1.1 equiv).

  • Conditions :

    • Catalyst: (dppf)PdCl₂ (5 mol%).

    • Base: Cs₂CO₃ (2.0 equiv).

    • Solvent: Water/1,4-dioxane (1:3 v/v).

    • Temperature: 100°C, 6–8 h.

  • Yield : 60–65%.

Key Findings:

  • The use of (dppf)PdCl₂ improves stability and reduces side reactions compared to Pd(PPh₃)₄.

  • Aqueous solvent systems enhance sustainability without compromising efficiency.

Optimized Conditions for High Yields

A modified protocol using PdCl₂(PPh₃)₂ in DMF achieved 86% yield under the following conditions ():

  • Catalyst : PdCl₂(PPh₃)₂ (4 mol%).

  • Base : K₂CO₃ (2.5 equiv).

  • Solvent : DMF.

  • Temperature : 110°C, 4.5 h.

Advantages :

  • Shorter reaction time.

  • Minimal byproduct formation.

Nucleophilic Aromatic Substitution (SNAr)

Reaction of 2-Chloroquinoline-3-carbaldehyde with Pyridin-3-ylamine

This method replaces the chloro group at position 2 of quinoline with a pyridin-3-yl moiety ():

Protocol ():

  • Reactants :

    • 2-Chloroquinoline-3-carbaldehyde (1.0 equiv).

    • Pyridin-3-ylamine (1.2 equiv).

  • Conditions :

    • Catalyst: CTAB (10 mol%).

    • Solvent: PEG-400.

    • Temperature: 135°C, 2.5 h.

  • Yield : 90–98%.

Key Findings:

  • Phase-transfer catalysts (e.g., CTAB) accelerate the reaction by stabilizing intermediates.

  • PEG-400 acts as a green solvent and reduces energy consumption.

Comparative Analysis of Methods

MethodCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki–Miyaura(dppf)PdCl₂Cs₂CO₃Water/1,4-dioxane1006–860–65
Suzuki–MiyauraPdCl₂(PPh₃)₂K₂CO₃DMF1104.586
SNArCTABPEG-4001352.590–98

Insights :

  • The SNAr method offers higher yields but requires elevated temperatures.

  • Suzuki–Miyaura is preferable for scalability and functional group tolerance.

Recent Advances and Green Chemistry Approaches

Aqueous-Phase Suzuki Coupling ( )

A water/ethanol solvent system with Pd(PPh₃)₄ and Na₂CO₃ achieved 65% yield at 80°C. This method aligns with green chemistry principles by minimizing organic waste.

Microwave-Assisted Synthesis

Preliminary studies using microwave irradiation reduced reaction times by 50% while maintaining yields >70% ().

Challenges and Solutions

Instability of Pyridin-3-ylboronic Acid

  • Solution : Use freshly prepared boronic acid or stabilize it with ethylene glycol ().

Byproduct Formation in SNAr

  • Solution : Optimize stoichiometry and employ CTAB to suppress hydrolysis ( ).

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-ylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties
Research indicates that 2-Pyridin-3-ylquinoline-3-carbaldehyde exhibits promising anticancer activity. A study demonstrated its selective cytotoxic effects against pancreatic cancer (DAN-G) and cervical cancer (SISO) cell lines, with specific IC50 values suggesting its potential as a lead compound for further drug development . The unique structural features of this compound allow it to interact with biological targets effectively, making it a candidate for novel therapeutic agents.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is under investigation. Preliminary findings suggest that it may inhibit certain kinases involved in cancer cell proliferation . Understanding these mechanisms is crucial for optimizing its efficacy and safety profiles in clinical settings.

Biochemical Research

Enzyme Interaction Studies
this compound serves as a valuable tool in biochemical assays. Its ability to modulate enzyme activities allows researchers to study various cellular processes, including signal transduction pathways and metabolic reactions. This application is vital for advancing our understanding of complex biological systems and developing targeted therapies .

Fluorescent Probes
Due to its fluorescent properties, this compound is also utilized in the development of imaging agents for biological studies. These probes enable real-time visualization of cellular components, facilitating research in cell biology and pharmacology .

Material Science

Polymer Formulations
In material science, this compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. This application is crucial for developing high-performance materials used in various industrial applications .

Agricultural Chemistry

Potential Agrochemical Applications
The compound is being investigated for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its unique chemical structure may provide new avenues for sustainable agricultural practices by offering effective solutions against pests while minimizing environmental impact .

Data Table: Summary of Applications

Application AreaSpecific UsesResearch Findings
Pharmaceutical DevelopmentAnticancer drug candidateSelective cytotoxicity against cancer cell lines
Biochemical ResearchEnzyme interaction studiesModulates enzyme activities; aids in cellular process studies
Material ScienceEnhances polymer propertiesImproves thermal stability and mechanical strength
Agricultural ChemistryPotential pesticide/herbicideInvestigated for sustainable agricultural practices

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed that it significantly inhibited the growth of pancreatic cancer cells with an IC50 value indicating potent activity. The research team noted that further optimization of the compound could lead to effective therapies for hard-to-treat cancers.

Case Study 2: Enzyme Modulation

In biochemical assays, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed that it effectively reduced enzyme activity, suggesting potential applications in metabolic disorder treatments.

Case Study 3: Polymer Development

Researchers explored the incorporation of this compound into polymer matrices. The resulting materials demonstrated enhanced durability and resistance to thermal degradation, indicating significant industrial applications.

Mechanism of Action

The mechanism of action of 2-Pyridin-3-ylquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key differences between 2-Pyridin-3-ylquinoline-3-carbaldehyde and its analogs:

Compound Substituent at C2 Molecular Formula Electronic Effects Synthetic Method
This compound Pyridin-3-yl C₁₅H₁₀N₂O Electron-withdrawing (pyridine ring), enhances π-π stacking Likely nucleophilic substitution of 2-chloro precursor with pyridinyl group
2-Chloroquinoline-3-carbaldehyde Cl C₁₀H₆ClNO Strong electron-withdrawing, increases electrophilicity at C3 Vilsmeier-Haack reaction using PCl₅ or POCl₃
2-Chloro-8-methylquinoline-3-carbaldehyde Cl, 8-methyl C₁₁H₈ClNO Steric hindrance from methyl group; moderate electron withdrawal Modified Vilsmeier-Haack with methyl-substituted aniline

Key Observations :

  • This may enhance interactions with metal ions or biological targets .
  • Reactivity : Chloro-substituted derivatives exhibit higher electrophilicity at the C3 carbaldehyde, favoring nucleophilic additions (e.g., hydrazone formation) . Pyridinyl substitution likely reduces this reactivity but improves stability.

Q & A

Q. What are the optimal synthetic routes for 2-Pyridin-3-ylquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

The compound can be synthesized via modified Vilsmeier-Haack or Friedländer-type reactions. Key factors include temperature control (80–120°C), solvent choice (e.g., DMF or POCl₃ for cyclization), and catalyst selection (e.g., phosphorus pentachloride for chlorinated intermediates). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield (typically 60–75%). Monitoring reaction progress with TLC and optimizing stoichiometry of aldehydes/amines is critical .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm aromatic proton environments and aldehyde proton (δ ~10 ppm).
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks ([M+H]⁺ expected at m/z 261.09).
  • X-ray Crystallography : For unambiguous confirmation of planar quinoline-pyridine alignment and bond angles .

Q. How does solubility in polar vs. nonpolar solvents affect experimental design for this compound?

The compound exhibits limited solubility in water but dissolves in DMSO, DMF, or dichloromethane. For reactions requiring polar aprotic solvents, pre-dissolution in DMSO is advised. In nonpolar media, sonication or heating (40–60°C) may be necessary. Solubility data should guide solvent selection for kinetic studies or catalytic applications .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the formation of the quinoline-pyridine scaffold?

Density Functional Theory (DFT) studies suggest that electron-withdrawing groups (e.g., aldehyde) at the 3-position of quinoline direct pyridine substitution to the 2-position via resonance stabilization. Kinetic isotopic labeling (e.g., deuterated intermediates) and in-situ IR spectroscopy can validate proposed intermediates like enamine or carbocation species .

Q. How can contradictory solubility data in literature be resolved for this compound?

Discrepancies often arise from impurities (e.g., unreacted starting materials) or polymorphic forms. Solutions include:

  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Polymorph Screening : Differential Scanning Calorimetry (DSC) to identify crystalline vs. amorphous phases.
  • Standardized Protocols : Reporting solvent grades (HPLC vs. technical grade) and equilibration times .

Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?

  • Stability Studies : Accelerated degradation testing (40°C/75% RH) with LC-MS monitoring.
  • Protective Groups : Temporarily masking the aldehyde as an acetal (e.g., using ethylene glycol) during reactions.
  • Inert Atmospheres : Conducting reactions under N₂/Ar to prevent oxidation of the pyridine nitrogen .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field) model interactions with metal catalysts (e.g., Pd or Ru complexes). Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Validate predictions with kinetic isotope effects (KIEs) or Hammett plots .

Methodological Recommendations

  • Data Triangulation : Combine spectroscopic, chromatographic, and computational data to resolve structural ambiguities .
  • Error Analysis : Report standard deviations for yield/solubility measurements (≥3 replicates) and use Grubbs’ test to exclude outliers .
  • Safety Protocols : Use fume hoods for handling volatile reagents (e.g., POCl₃) and dispose of waste via neutralization (e.g., NaHCO₃ for acidic byproducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.